The second paper discusses the development of acid-controlled release complexes of podophyllotoxin (POD) and etoposide (VP-16) with acyclic cucurbit[n]urils. These complexes are designed to release the drug in the acidic environment of cancer cells, which is a strategy for targeted cancer therapy. The inclusion complexation behaviors of these compounds were investigated using various analytical techniques, including fluorescence spectroscopy, nuclear magnetic resonance, and X-ray powder diffraction. High-content analysis (HCA) and MTT assays were used to analyze the cells incubated with these complexes and to complete cytotoxicity tests. The findings indicated that these complexes could release the drug substance in the physiological pH environment of cancer cells, maintain good anticancer activity, and exhibit low cytotoxicity. This innovative approach to drug delivery highlights the potential of using responsive systems for the clinical application of podophyllotoxin and etoposide, offering a promising strategy for precision medicine in cancer therapy2.
The molecular structure of Podilfen can be described as follows:
The spatial arrangement of atoms and the presence of functional groups play a significant role in Podilfen's interaction with biological targets.
Podilfen undergoes various chemical reactions that are relevant to its pharmacological activity:
Understanding these reactions is crucial for predicting its behavior in biological systems.
Podilfen's mechanism of action primarily involves:
This mechanism aligns with its classification as an antihypertensive agent.
Podilfen exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Podilfen has several applications within the medical field:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3